molecular formula C17H21NO5 B158853 Proquinolate CAS No. 1698-95-9

Proquinolate

Cat. No. B158853
CAS RN: 1698-95-9
M. Wt: 319.4 g/mol
InChI Key: VSIUFPQOEIKNCY-UHFFFAOYSA-N
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Description

Proquinolate is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a quinoline derivative that has been synthesized through different methods and has shown promising results in laboratory experiments.

Scientific Research Applications

Folate Metabolism and Antimalarial Applications

  • Antifolate Antimalarial Drugs : Proquinolate, as part of the antifolate class of drugs, plays a role in targeting folate metabolism, crucial for malaria parasite survival. These drugs act as prophylactic and therapeutic agents against malaria. Unfortunately, resistance to antifolates, including proquinolate, has become widespread. However, they remain critical in regions with prevalent chloroquine resistance. New combinations of antifolates are being developed to combat resistant strains of malaria (Gregson & Plowe, 2005).

  • Folate Metabolism Disruption : The disruption of folate metabolism has been a target for discovering new antimalarial drugs. The effectiveness of this pathway was initially proven with drugs like proguanil, which is converted in vivo to its active metabolite that inhibits the dihydrofolate reductase enzyme, a key component in folate metabolism. Understanding folate metabolism in malarial parasites helps in developing new strategies for drug targets, where proquinolate could potentially play a role (Nzila, 2011).

Role in HIV-1 Protease Inhibition

  • Antiretroviral Agents Against Malaria : Some antiretroviral agents, including those used for HIV-1, have shown potential in affecting malarial disease outcomes. Studies have explored the antimalarial activities of various antiretroviral drugs, suggesting a possible role for drugs like proquinolate in this area (Skinner-Adams et al., 2004).

Potential in Cancer Research

  • Cancer Selective Target Degradation : Folate receptor-targeted therapies have been investigated in cancer research. Drugs that inhibit folate receptor activities show potential in treating cancers overexpressing folate receptors. Research involving drugs like proquinolate could provide insights into new cancer therapies (Liu et al., 2021).

Proteomic and Bioinformatic Studies

  • Proteomic Analysis in Drug Response : Proteomic and bioinformatic approaches are useful in understanding drug responses, including those targeting the folate pathway. Studies in this area could involve analyzing protein expression changes in response to drugs like proquinolate, providing insights into their mechanisms of action (Severi et al., 2018).

  • Proteogenomic Research : Proteogenomics, combining proteomics and genomics, helps in identifying novel peptides from mass spectrometry-based proteomic data. Research involving drugs like proquinolate could be enhanced by proteogenomic methods to understand the protein-level evidence of gene expression and refine gene models (Nesvizhskii, 2014).

Autism Spectrum Disorder Treatments

  • Treatments for Biomedical Abnormalities in ASD : Folinic acid, a reduced form of folate, has shown promise in treating symptoms of autism spectrum disorder (ASD). Considering the involvement of folate metabolism in these treatments, research on drugs like proquinolate could offer new perspectives in treating physiological abnormalities associated with ASD (Frye & Rossignol, 2014).

properties

IUPAC Name

methyl 4-oxo-6,7-di(propan-2-yloxy)-1H-quinoline-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21NO5/c1-9(2)22-14-6-11-13(7-15(14)23-10(3)4)18-8-12(16(11)19)17(20)21-5/h6-10H,1-5H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSIUFPQOEIKNCY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=C(C=C2C(=C1)C(=O)C(=CN2)C(=O)OC)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80168758
Record name Proquinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

319.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Proquinolate

CAS RN

1698-95-9
Record name Proquinolate [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698959
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PROQUINOLATE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201112
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Proquinolate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80168758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name PROQUINOLATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5M91328O79
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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